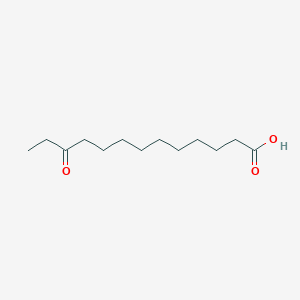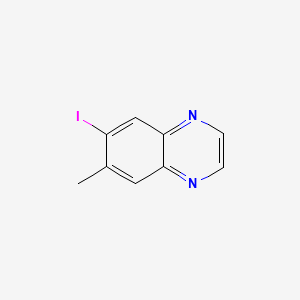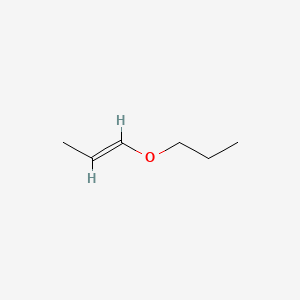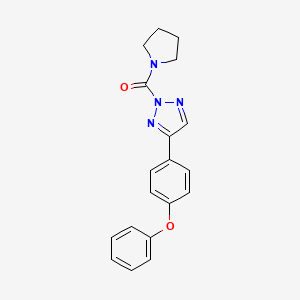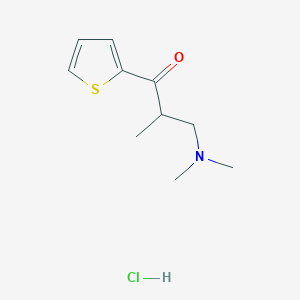
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or dimethylformamide. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a similar heterocyclic structure.
2-Methylthiophene: A closely related compound with a methyl group at the 2-position.
3-(Dimethylamino)-1-phenylpropan-1-one: A structurally similar compound with a phenyl group instead of a thiophene ring.
Uniqueness
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride is unique due to the presence of both a dimethylamino group and a thiophene ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2522-99-8 |
|---|---|
Molekularformel |
C10H16ClNOS |
Molekulargewicht |
233.76 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-8(7-11(2)3)10(12)9-5-4-6-13-9;/h4-6,8H,7H2,1-3H3;1H |
InChI-Schlüssel |
JRYJVSZTTCIVMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(=O)C1=CC=CS1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


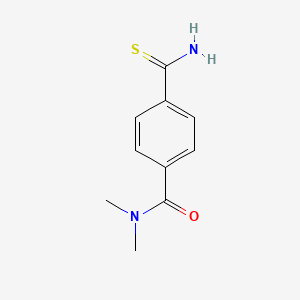


![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
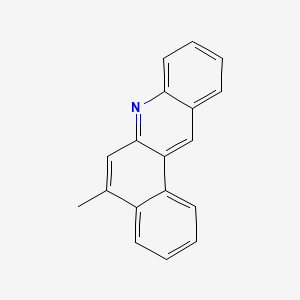


![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

